molecular formula C19H19N3O3S B5014423 4-(4-HYDROXY-3-METHOXYPHENYL)-6-METHYL-N-PHENYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE

4-(4-HYDROXY-3-METHOXYPHENYL)-6-METHYL-N-PHENYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE

Cat. No.: B5014423
M. Wt: 369.4 g/mol
InChI Key: JLQOHHXGCYAWPT-UHFFFAOYSA-N
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Description

4-(4-Hydroxy-3-methoxyphenyl)-6-methyl-N-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a tetrahydropyrimidine derivative characterized by a unique substitution pattern. Its core structure includes a 1,2,3,4-tetrahydropyrimidine ring substituted at position 4 with a 4-hydroxy-3-methoxyphenyl group, at position 6 with a methyl group, and at position 5 with an N-phenyl carboxamide moiety. The 2-sulfanylidene (thione) group at position 2 contributes to its electron-deficient aromatic system, influencing its reactivity and intermolecular interactions, particularly hydrogen bonding .

This compound’s structural determination often relies on X-ray crystallography (utilizing programs like SHELX and ORTEP ) and NMR spectroscopy. For instance, NMR analysis of analogous compounds highlights distinct chemical shift patterns in regions corresponding to substituent groups, such as aromatic protons and thione environments .

Properties

IUPAC Name

4-(4-hydroxy-3-methoxyphenyl)-6-methyl-N-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-11-16(18(24)21-13-6-4-3-5-7-13)17(22-19(26)20-11)12-8-9-14(23)15(10-12)25-2/h3-10,17,23H,1-2H3,(H,21,24)(H2,20,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLQOHHXGCYAWPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2)O)OC)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-HYDROXY-3-METHOXYPHENYL)-6-METHYL-N-PHENYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE typically involves multi-step organic reactions One common synthetic route includes the condensation of 4-hydroxy-3-methoxybenzaldehyde with a suitable amine to form an intermediate Schiff base This intermediate is then cyclized with a thiourea derivative under acidic conditions to yield the desired tetrahydropyrimidine ring structure

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-(4-HYDROXY-3-METHOXYPHENYL)-6-METHYL-N-PHENYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The sulfanyl group can be reduced to a thiol group under mild reducing conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Thiol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

4-(4-HYDROXY-3-METHOXYPHENYL)-6-METHYL-N-PHENYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer activities.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-HYDROXY-3-METHOXYPHENYL)-6-METHYL-N-PHENYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE involves its interaction with various molecular targets. The phenolic hydroxyl group can act as an antioxidant by scavenging free radicals. The sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The compound’s overall structure allows it to interact with cellular membranes, affecting their integrity and function.

Comparison with Similar Compounds

Structural Differences :

  • Position 4 : A 4-chlorophenyl group replaces the 4-hydroxy-3-methoxyphenyl group.
  • Position 5 : A methyl ester (–COOCH₃) substitutes the N-phenyl carboxamide (–CONHC₆H₅).
  • Position 2 : Both compounds retain the 2-sulfanylidene group.

Functional Implications :

  • Electronic Effects : The electron-withdrawing chlorine atom in the chlorophenyl group may enhance electrophilicity at the pyrimidine ring, contrasting with the electron-donating methoxy and hydroxyl groups in the target compound.
  • Biological Activity : Carboxamide derivatives (e.g., the target compound) often exhibit superior bioavailability compared to ester analogs due to enhanced hydrogen-bonding interactions with biological targets .

Other Pyrimidine Derivatives

A broader comparison with pyrimidine-based compounds (e.g., rapamycin analogs ) reveals:

  • Substituent Flexibility : Modifications at positions 4 and 5 significantly alter physicochemical properties. For example, bulkier substituents (e.g., N-phenyl carboxamide) increase steric hindrance, affecting binding affinity in enzyme inhibition studies.
  • Thione vs. Oxo Groups : Replacing the 2-sulfanylidene group with an oxo group reduces π-stacking interactions in crystal lattices, as observed in crystallographic studies using SHELX-refined structures .

Table 1: Comparative Analysis of Key Compounds

Property Target Compound Methyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Position 4 Substituent 4-Hydroxy-3-methoxyphenyl (polar, H-bond donor) 4-Chlorophenyl (electron-withdrawing, no H-bond donors)
Position 5 Functional Group N-Phenyl carboxamide (–CONHC₆H₅; H-bond acceptor/donor) Methyl ester (–COOCH₃; weak H-bond acceptor)
Molecular Weight ~413.5 g/mol (estimated) ~324.8 g/mol
Hydrogen-Bond Capacity High (2 donors: –OH, –NH; 3 acceptors: carbonyl, thione, methoxy) Low (1 acceptor: carbonyl)
Solubility Moderate in DMSO; low in water due to aromaticity Higher in chloroform; lower in polar solvents

Research Findings and Implications

  • Crystallographic Behavior : The target compound’s hydroxyl and methoxy groups facilitate intricate hydrogen-bonded networks, as predicted by graph-set analysis . In contrast, the chlorophenyl analog forms simpler dimers via Cl···π interactions.
  • NMR Signatures : Chemical shifts in regions corresponding to the 4-substituted aryl group (δ 6.5–7.5 ppm) and thione (δ ~2.8 ppm) differ markedly between analogs, aiding structural identification .
  • Synthetic Utility : The carboxamide group in the target compound enables derivatization via amide coupling, a route less accessible in ester analogs .

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